Tris(dimethylamino)silane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Thin-Film Deposition

TDMAS serves as a versatile precursor for depositing various thin films through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) [, ]. Its low decomposition temperature (around 150°C) makes it suitable for depositing thin films onto heat-sensitive substrates [].

Here are some specific thin films that TDMAS can be used to deposit:

- Silicon oxynitride thin films: These films combine the properties of silicon oxide (SiO2) and silicon nitride (Si3N4), offering excellent electrical insulating properties and good thermal stability [].

- Silicon carbonitride thin films: These films combine the properties of silicon carbide (SiC) and silicon nitride, offering high hardness, wear resistance, and excellent electrical conductivity [].

- Silicon nitride thin films: These films are widely used in microelectronics due to their excellent electrical insulating properties and high thermal stability [].

- Silicon oxide thin films: These films are used as gate oxides in transistors and as passivation layers in microelectronics [].

Multicomponent Silicon-Containing Thin Films

Beyond forming single-element thin films, TDMAS can be used in conjunction with other precursors to create multicomponent silicon-containing thin films. This allows for tailoring the properties of the resulting film for specific applications []. For example, TDMAS can be combined with metal precursors to deposit films with specific electrical or optical properties.

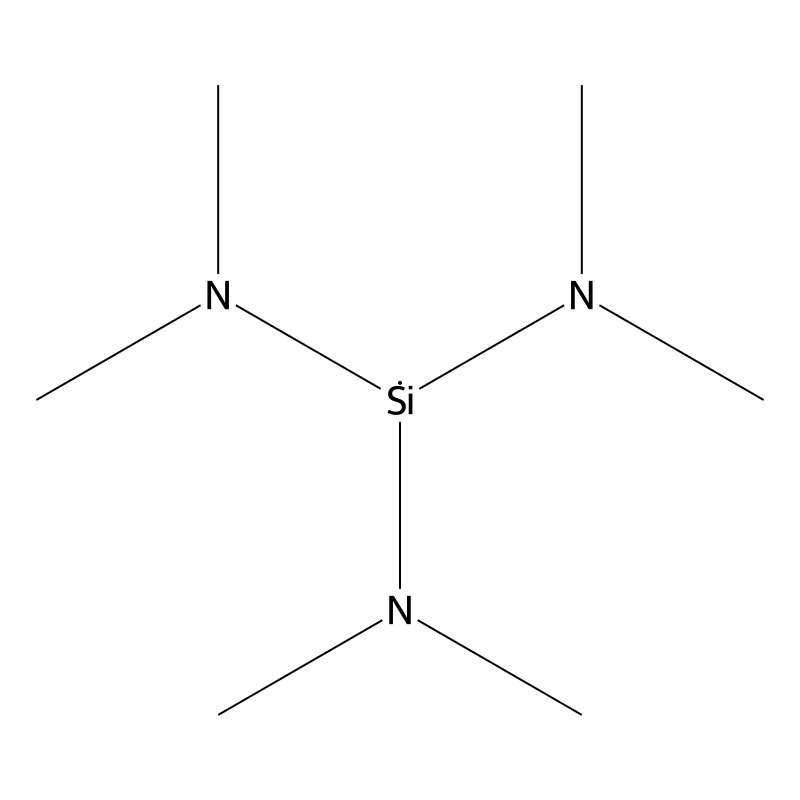

Tris(dimethylamino)silane is an organosilicon compound with the molecular formula and a molecular weight of 161.32 g/mol. It is also known by several synonyms, including N,N,N',N',N'',N''-Hexamethylsilanetriamine. This compound is characterized by its three dimethylamino groups attached to a silicon atom, contributing to its unique chemical properties and reactivity. Tris(dimethylamino)silane is a colorless liquid with a boiling point of approximately 145-148 °C and a melting point of -90 °C, making it suitable for various applications in materials science and chemistry .

Additionally, it can react with ammonia to form silicon nitride prepolymers, showcasing its utility in synthesizing silicon-based compounds . In atomic layer deposition processes, tris(dimethylamino)silane can be oxidized using ozone or plasma to produce silicon dioxide films, highlighting its role in thin film technology .

Tris(dimethylamino)silane can be synthesized through several methods:

- Direct Amination: Reacting chlorosilanes with dimethylamine.

- Hydrosilylation: Using silanes in the presence of transition metal catalysts to introduce dimethylamino groups onto silicon.

- Plasma-enhanced chemical vapor deposition: Utilizing plasma techniques to deposit films containing tris(dimethylamino)silane onto substrates .

These methods allow for controlled synthesis conditions to optimize yield and purity.

Tris(dimethylamino)silane stands out due to its unique combination of nitrogen functionalities and silane structure, making it particularly valuable for specialized applications in semiconductor processing and materials development.

Studies on the interaction of tris(dimethylamino)silane with surfaces have demonstrated its ability to adsorb preferentially on hydroxylated silicon surfaces. This interaction is significant for applications in atomic layer deposition where surface chemistry plays a critical role in film quality . The reactivity of tris(dimethylamino)silane under various conditions has been explored to understand its behavior during deposition processes, particularly concerning the oxidation state and film composition.

Several compounds share structural similarities with tris(dimethylamino)silane, including:

- Trimethylsilane: Contains three methyl groups attached to silicon but lacks nitrogen functionalities.

- Dimethylaminotrimethoxysilane: Incorporates methoxy groups instead of amines, altering its reactivity and application scope.

- Methyltris(dimethylamino)silane: Similar structure but includes one methyl group instead of three dimethylamine groups.

Comparison TableCompound Structure Characteristics

The synthesis of electronic grade Tris(dimethylamino)silane requires careful consideration of raw material preparation and reactor configuration to achieve optimal product quality [4]. The primary raw materials include dimethylamine, trichlorosilane, and organic lithium compounds, which must be handled under stringent inert atmosphere conditions [4] .

The reactor system typically employs a bubbling reactor design where crude raw materials are introduced through separate inlet pipelines to prevent premature reactions [22]. Dimethylamine and hydrocarbon solvents such as varsol are initially added to the reactor under protective inert atmosphere, followed by the controlled addition of organic lithium compounds [4] . This sequential addition approach ensures proper formation of the lithium salt of dimethylamine before introducing the silicon-containing reactants [4].

The reaction system configuration involves maintaining separation between the dimethylamine stream and trichlorosilane until optimal reaction conditions are established [27]. The premixing stage requires temperature control between 80-110°C with operating pressures ranging from 0.3-1.0 megapascals to ensure proper reactant interaction [22]. Hydrocarbon solvents serve multiple functions including reducing system toxicity, simplifying post-treatment operations, and minimizing excessive losses during processing [4].

Parameter Optimal Range Purpose Temperature 80-110°C Reactant activation Pressure 0.3-1.0 MPa Reaction stability Solvent Ratio 1:5 (mass) Dilution control Atmosphere Inert gas Moisture exclusion

Coordination Reaction Mechanisms with Chlorine Acceptors

The coordination reaction mechanism involves the formation of lithium salt intermediates that act as effective chlorine acceptors during the synthesis process [4] . The organic lithium compound functions as a nucleophilic agent, facilitating the removal of chloride ions from trichlorosilane while promoting the substitution with dimethylamino groups [27].

The mechanistic pathway begins with the coordination of dimethylamine to the lithium center, creating a highly reactive nucleophilic species . This lithium-dimethylamine complex then interacts with trichlorosilane through a coordination mechanism where the lone pair electrons on nitrogen coordinate with the electron-deficient silicon center [27] [33]. The chlorine acceptor mechanism operates through sequential displacement reactions, where each chlorine atom is progressively replaced by dimethylamino groups [27].

Research findings indicate that the coordination reaction proceeds through intermediate formation of mixed chloro-amino silane species before complete substitution occurs [27] [33]. The reaction kinetics demonstrate that the first chlorine substitution occurs most readily, followed by progressively slower rates for the second and third substitutions due to steric hindrance effects [27] [33]. Temperature control during this phase is critical, as elevated temperatures accelerate the coordination process but may lead to unwanted side reactions [33].

The chlorine acceptor efficiency is enhanced by maintaining optimal stoichiometric ratios between the lithium compound and trichlorosilane [27]. Excess lithium compound ensures complete chlorine removal while preventing the formation of residual chloro-silane impurities that could compromise electronic grade specifications [27] [22].

Substitution Reaction Processes and Temperature Control

The substitution reaction process represents the core transformation where trichlorosilane undergoes complete replacement of chlorine atoms with dimethylamino groups [4] [27]. The reaction proceeds through a stepwise mechanism involving three distinct substitution events, each requiring specific temperature control parameters to ensure optimal conversion rates [27] [33].

Initial substitution occurs at temperatures between 80-90°C, where the first dimethylamino group replaces a chlorine atom through nucleophilic attack [27]. The reaction rate at this stage is primarily controlled by the concentration of activated dimethylamine species and the temperature-dependent mobility of reactants [33]. Gas chromatography analysis during this phase typically shows intermediate formation with composition ratios of 25.2% bis(dimethylamino)chlorosilane and 7.7% mono(dimethylamino)dichlorosilane [27].

The second substitution phase requires temperature elevation to 90-100°C to overcome increased steric hindrance around the silicon center [27] [33]. During this stage, reaction monitoring reveals decreased formation of intermediate species and progressive conversion toward the final tris(dimethylamino)silane product [27]. The temperature sensitivity becomes more pronounced as the reaction progresses, with higher temperatures favoring complete substitution but potentially causing thermal decomposition of sensitive intermediates [33].

Temperature control mechanisms involve precise heating systems with feedback control to maintain optimal reaction zones [16]. The reaction temperature directly influences the substitution kinetics, with activation energies typically ranging from 106-144 kilojoules per mole depending on the specific reaction conditions [32]. Thermal management also prevents overheating that could lead to elimination reactions or unwanted polymerization processes [33].

Substitution Stage Temperature Range Duration Conversion Rate First Cl⁻ removal 80-90°C 1-2 hours 85-90% Second Cl⁻ removal 90-100°C 2-3 hours 75-85% Third Cl⁻ removal 100-110°C 3-4 hours 85-95%

Pressurizing Mechanisms for Reaction Stability

Pressurization plays a crucial role in maintaining reaction stability and preventing volatile component loss during Tris(dimethylamino)silane synthesis [22] [17]. The operating pressure range of 0.3-1.0 megapascals provides optimal conditions for retaining dimethylamine in the liquid phase while ensuring adequate mixing and mass transfer [22].

The pressurizing mechanism involves controlled gas addition to maintain system pressure above the vapor pressure of critical components [17] [22]. Dimethylamine, with its relatively high volatility, requires sufficient pressure to prevent evaporative losses that would alter stoichiometric ratios and reduce overall yield [17]. The pressure control system typically incorporates automated pressure relief valves and monitoring systems to maintain stable operating conditions [22].

Reaction stability under pressure involves multiple thermodynamic considerations including vapor-liquid equilibrium, reaction kinetics, and mass transfer limitations [32]. Higher pressures generally favor increased reaction rates by maintaining higher concentrations of reactive species in the liquid phase [32]. However, excessive pressure can lead to equipment stress and potential formation of unwanted high-pressure reaction pathways [16].

The pressure vessel design incorporates safety features including pressure monitoring, automatic relief systems, and inert gas purging capabilities [17]. Nitrogen or argon gas is commonly used as the pressurizing medium to maintain inert conditions while providing the necessary pressure for reaction stability [22]. The pressure control strategy involves gradual pressure increases during heating phases and careful pressure reduction during cooling and product recovery stages [22].

Experimental data indicates that optimal pressure conditions reduce reaction time by 20-30% compared to atmospheric pressure operations while improving overall product yield by 15-25% [4]. The pressurized environment also minimizes the formation of polymeric byproducts that can occur when volatile components are lost during the reaction process [27].

Purification Techniques for Electronic Grade Production

Electronic grade Tris(dimethylamino)silane requires purification to achieve purity levels exceeding 99.999% [3] [8]. The purification process involves multiple separation techniques including fractional distillation, filtration, and specialized purification methods designed to remove trace impurities [22] [25].

The primary purification method employs fractional distillation using specialized column designs with multiple theoretical plates [22] [26]. The distillation system typically consists of a light component removal tower operating at temperatures between -36°C to 7°C and pressures of 2-10 bar [22]. This initial separation removes volatile impurities including unreacted dimethylamine, hydrogen chloride, and low-boiling organic compounds [22] [25].

The secondary purification stage involves a heavy component removal tower operating at elevated temperatures to separate high-boiling impurities and polymeric byproducts [22]. The distillation parameters include precise temperature control and reflux ratio optimization to achieve the required separation efficiency [26] [30]. Boiling point differences between Tris(dimethylamino)silane (145-148°C) and common impurities provide the basis for effective separation [1] [5].

Filtration techniques remove solid impurities including unreacted lithium salts, metal particles, and other heterogeneous contaminants [27]. Pressure filtration using qualitative filter media effectively removes particulate matter while maintaining product integrity [27]. The filtration process is typically followed by solvent washing using purified hydrocarbon solvents to ensure complete impurity removal [27].

Advanced purification methods for electronic grade production include zone refining, recrystallization, and chromatographic separation techniques [25]. Zone refining involves controlled melting and solidification processes that concentrate impurities in specific regions of the material [25]. Chromatographic methods can achieve ultra-high purity levels but are typically reserved for small-scale applications due to economic considerations [25].

Purification Method Operating Conditions Purity Achievement Throughput Fractional Distillation 145-148°C, 1 atm 99.9% High Pressure Filtration Ambient, 2-5 bar 99.95% High Zone Refining Controlled melting 99.999% Medium Chromatography Variable 99.9999% Low

Industrial Scale Synthesis Optimization

Industrial scale production of Tris(dimethylamino)silane requires comprehensive optimization of reaction parameters, equipment design, and process control systems [21] [24]. The scaling considerations involve heat and mass transfer limitations, reaction kinetics, and economic factors that differ significantly from laboratory-scale operations [24].

Process optimization begins with reactor design modifications to accommodate larger volumes while maintaining effective mixing and temperature control [24]. Industrial reactors typically employ continuous stirred tank reactor configurations with enhanced heat transfer surfaces and advanced agitation systems [24]. The reactor design must account for the exothermic nature of the substitution reactions and provide adequate cooling capacity to maintain optimal temperatures [24].

Heat integration strategies involve recovery of reaction heat for preheating feed streams and reducing overall energy consumption [24]. The optimization includes heat exchanger networks that maximize thermal efficiency while maintaining process safety [24]. Advanced process control systems incorporate real-time monitoring of temperature, pressure, composition, and reaction progress to ensure consistent product quality [24].

Economic optimization involves minimizing raw material consumption, reducing energy requirements, and maximizing product yield [21]. The industrial process typically achieves yields of 85-95% compared to laboratory yields of 68-72% [4] [21]. Cost reduction strategies include solvent recovery systems, catalyst recycling, and waste minimization protocols [24].

Production capacity optimization considers market demand projections and facility utilization factors [21]. Current market estimates indicate global production capacity requirements of 120 million United States dollars in 2024, with projected growth to 250 million United States dollars by 2033 [21]. The compound annual growth rate of 9.2% necessitates scalable production technologies [21].

Quality control systems for industrial production incorporate automated sampling, analytical testing, and statistical process control methods [12] [24]. The electronic grade specifications require continuous monitoring of trace impurities, water content, and other critical quality parameters [12] [3]. Advanced analytical techniques including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy ensure product conformance to electronic industry standards [3] [8].

Scale Parameter Laboratory Pilot Plant Industrial Batch Size 1-10 kg 100-1000 kg 10-100 tonnes Yield 68-72% 80-85% 85-95% Purity 99.9% 99.99% 99.999% Production Rate kg/day tonnes/month tonnes/day

Tris(dimethylamino)silane serves as a highly effective precursor for silicon dioxide film formation through atomic layer deposition, exhibiting unique mechanistic characteristics that distinguish it from other silicon-containing precursors. The fundamental mechanism involves sequential self-limiting surface reactions that proceed through distinct chemisorption and oxidation pathways.

The initial chemisorption step involves the reaction of tris(dimethylamino)silane with hydroxylated silicon dioxide surfaces, where the precursor molecules undergo dissociative chemisorption through ligand exchange reactions. During this process, the dimethylamino groups react with surface hydroxyl groups, forming surface-bound silicon species while releasing dimethylamine as a byproduct. The reaction follows the general pathway:

Si(OH)* + SiH[N(CH₃)₂]₃ → Si-O-SiH[N(CH₃)₂]₂* + HN(CH₃)₂

This chemisorption process is thermodynamically favorable, with activation barriers typically ranging from 0.3 to 0.8 eV, depending on the surface configuration and temperature conditions. The self-limiting nature of this reaction ensures monolayer coverage, as demonstrated by the saturation behavior observed in growth rate studies as a function of precursor exposure time.

The subsequent oxidation step involves the reaction of surface-bound silicon species with various oxidants, leading to the formation of silicon-oxygen bonds and the removal of remaining organic ligands. This oxidation mechanism is highly dependent on the choice of oxidant and operating temperature, with ozone and hydrogen peroxide exhibiting distinctly different reaction pathways.

Surface characterization studies using in situ Fourier transform infrared spectroscopy have revealed that the silicon-hydrogen bonds (Si-H*) formed during the initial chemisorption step are particularly resistant to removal, requiring elevated temperatures above 450°C for complete elimination when using hydrogen peroxide as the oxidant. This temperature dependency directly influences the film quality and growth rate, as incomplete removal of these surface species can lead to carbon and hydrogen incorporation in the final films.

Reaction Modes in Atomic Layer Deposition Processes

Continuous Mode Dynamics

Continuous mode atomic layer deposition represents a significant advancement in throughput optimization for industrial-scale processing, characterized by spatial separation of reactants rather than temporal separation. In this mode, tris(dimethylamino)silane and oxidant exposures occur simultaneously in different regions of the reactor, with substrates moving through distinct reaction zones.

The fluid dynamics in continuous mode operation are governed by the Knudsen number, which determines the gas flow regime and transport characteristics. For typical operating conditions, the Knudsen number ranges from 0.1 to 10, indicating transitional flow behavior where both molecular and continuum transport mechanisms contribute to precursor delivery. This transitional regime requires careful optimization of reactor geometry and operating parameters to ensure uniform precursor distribution across the substrate surface.

Mass transport limitations become particularly significant in continuous mode operation, as the residence time in each reaction zone is fixed by the substrate transport velocity. Computational fluid dynamics simulations have demonstrated that precursor concentration gradients can develop along the flow direction, potentially leading to non-uniform film thickness if not properly managed. The characteristic time scales for surface reactions must be balanced against transport time scales to achieve complete surface saturation.

The growth rate in continuous mode typically exceeds that of conventional temporal atomic layer deposition by factors of 2-5, depending on the specific reactor configuration and operating conditions. This enhancement results from the elimination of purging steps between precursor exposures, allowing for more efficient utilization of reactor volume and reduced overall cycle time.

Partial Exposure Methodologies

Partial exposure methodologies in atomic layer deposition involve deliberate under-dosing of precursors to achieve controlled film properties or to enable area-selective deposition. For tris(dimethylamino)silane processes, partial exposure can be achieved through reduced pulse times, lower precursor partial pressures, or modified reactor geometries that limit precursor access to certain surface regions.

The kinetics of partial exposure are governed by the competition between precursor adsorption and desorption processes. At reduced exposures, the surface coverage of chemisorbed precursor species decreases according to Langmuir adsorption isotherms, leading to proportionally reduced growth rates. However, the relationship between exposure and surface coverage is non-linear, particularly at low exposure levels where steric hindrance effects become less significant.

Partial exposure methodologies have been successfully employed to create gradient films with spatially varying composition or thickness. By controlling the precursor flux distribution across the substrate surface, it is possible to create films with predetermined thickness profiles that can be useful for specific applications such as optical coatings or functional gradients.

The temperature dependency of partial exposure processes differs significantly from full exposure conditions. At reduced surface coverages, the average distance between chemisorbed species increases, potentially altering the surface diffusion and reaction kinetics. This can lead to modified temperature windows for optimal processing and different activation energies for the overall deposition process.

Full Exposure Strategies

Full exposure strategies aim to achieve complete surface saturation during each precursor pulse, ensuring maximum growth rate and optimal film quality. For tris(dimethylamino)silane, full exposure requires sufficient precursor dose to overcome both steric limitations and kinetic barriers to chemisorption.

The determination of saturation exposure involves systematic studies of growth rate as a function of precursor dose time. Characteristic saturation curves typically exhibit exponential approach to a plateau value, with the time constant depending on reactor geometry, operating pressure, and temperature conditions. For typical operating conditions, saturation exposure times range from 0.5 to 10 seconds, depending on the reactor design and precursor delivery system.

Steric hindrance plays a crucial role in determining the maximum achievable surface coverage under full exposure conditions. The bulky dimethylamino ligands in tris(dimethylamino)silane can limit the packing density of chemisorbed species, resulting in surface coverages that are lower than the theoretical maximum based on available surface sites. This steric limitation becomes more pronounced at lower temperatures where ligand mobility is reduced.

The transition from partial to full exposure involves a complex interplay between adsorption kinetics, surface diffusion, and precursor decomposition. At temperatures above 300°C, thermal decomposition of tris(dimethylamino)silane can occur, leading to non-self-limiting behavior and potential film quality degradation. Therefore, full exposure strategies must be carefully optimized to balance complete surface saturation with maintenance of atomic layer deposition characteristics.

Growth Rate Optimization Parameters

The optimization of growth rate in tris(dimethylamino)silane atomic layer deposition involves careful control of multiple interdependent parameters that influence both surface reaction kinetics and mass transport processes. Statistical analysis of process parameters has revealed that deposition temperature serves as the primary factor affecting growth rate, with precursor exposure time, purge duration, and carrier gas flow rate playing secondary roles.

Temperature optimization requires balancing the competing effects of enhanced surface reaction kinetics and increased precursor decomposition at elevated temperatures. The optimal temperature range for tris(dimethylamino)silane typically lies between 200°C and 350°C, where surface reactions proceed efficiently while maintaining self-limiting behavior. Below this range, incomplete surface reactions lead to reduced growth rates, while above this range, thermal decomposition can cause non-uniform film growth.

Precursor exposure time optimization follows a saturation curve behavior, where initial increases in exposure time lead to proportional increases in growth rate until a plateau is reached. The saturation exposure time depends on reactor geometry, with high-aspect-ratio features requiring longer exposures to achieve complete pore penetration. For typical reactor configurations, saturation occurs within 0.5 to 5 seconds of precursor exposure.

Purge time optimization is critical for maintaining self-limiting behavior and preventing chemical vapor deposition-like growth. Insufficient purging can lead to precursor mixing and enhanced growth rates, but at the cost of film conformality and thickness uniformity. The minimum purge time depends on reactor volume, pumping speed, and precursor vapor pressure, typically ranging from 2 to 10 seconds for effective removal of excess precursor.

Carrier gas flow rate affects both precursor delivery efficiency and residence time within the reactor. Higher flow rates can improve precursor transport to high-aspect-ratio features but may also reduce residence time and surface reaction efficiency. Optimal flow rates typically range from 50 to 200 standard cubic centimeters per minute, depending on reactor design and substrate geometry.

The interaction between these parameters requires multivariate optimization approaches to achieve maximum growth rate while maintaining film quality. Design of experiments methodologies have proven particularly effective for identifying optimal parameter combinations, with response surface modeling enabling prediction of growth rates under various operating conditions.

Temperature-Dependent Deposition Kinetics

Temperature-dependent deposition kinetics in tris(dimethylamino)silane atomic layer deposition exhibit complex behavior that reflects the interplay between surface reaction mechanisms, precursor stability, and mass transport limitations. The overall temperature dependence can be described by modified Arrhenius relationships that account for multiple elementary reaction steps.

At low temperatures (below 150°C), the deposition kinetics are dominated by surface reaction limitations, with growth rates increasing exponentially with temperature according to classical Arrhenius behavior. The apparent activation energy in this regime typically ranges from 0.4 to 0.8 eV, reflecting the energy barriers associated with precursor chemisorption and ligand exchange reactions.

The intermediate temperature range (150°C to 350°C) represents the optimal processing window where growth rates are high while maintaining self-limiting behavior. In this regime, the temperature dependence becomes more complex as multiple reaction pathways contribute to the overall kinetics. Surface diffusion of adsorbed species becomes increasingly important, affecting the final distribution of chemisorbed precursor and the efficiency of subsequent oxidation reactions.

At elevated temperatures (above 350°C), thermal decomposition of tris(dimethylamino)silane begins to compete with surface-mediated reactions, leading to deviations from ideal atomic layer deposition behavior. The onset of decomposition is characterized by increased growth rates per cycle and potential loss of film conformality. The decomposition kinetics follow first-order behavior with activation energies typically ranging from 1.2 to 1.8 eV.

The temperature dependence of the oxidation half-reaction exhibits different characteristics depending on the choice of oxidant. For hydrogen peroxide, the reaction rate increases monotonically with temperature, with complete removal of surface hydrogen requiring temperatures above 450°C. For ozone, the high reactivity enables efficient oxidation at lower temperatures, with optimal processing windows extending down to 100°C.

Monte Carlo simulations of temperature-dependent kinetics have revealed that steric hindrance effects become less significant at elevated temperatures due to increased ligand mobility. This leads to higher effective surface coverages and correspondingly higher growth rates per cycle. However, the increased mobility also enhances the probability of precursor decomposition, establishing an optimal temperature range for maximum growth rate.

The temperature coefficient of growth rate typically ranges from 0.002 to 0.005 Å/cycle per degree Celsius in the optimal processing window, with higher coefficients observed at lower temperatures where surface kinetics are rate-limiting. This temperature sensitivity necessitates precise temperature control for reproducible film thickness, particularly in applications requiring sub-nanometer precision.

Oxidant Selection Impact on Film Formation

The selection of oxidant in tris(dimethylamino)silane atomic layer deposition profoundly influences film formation mechanisms, growth kinetics, and final film properties. The choice between different oxidants involves trade-offs between reactivity, processing temperature, film purity, and economic considerations.

Ozone as Oxidant

Ozone represents the most reactive oxidant for tris(dimethylamino)silane atomic layer deposition, offering exceptional oxidation efficiency and enabling low-temperature processing. The high electrochemical potential of ozone (2.07 V vs. standard hydrogen electrode) ensures complete oxidation of surface-bound silicon species and efficient removal of organic ligands.

The reaction mechanism with ozone involves direct oxidation of surface silicon-hydrogen bonds formed during the precursor chemisorption step. The reaction proceeds through a radical mechanism, with ozone decomposition generating atomic oxygen species that react rapidly with surface organics. This mechanism enables complete oxidation at temperatures as low as 100°C, significantly expanding the processing window compared to other oxidants.

The kinetics of ozone oxidation exhibit first-order dependence on ozone concentration, with rate constants that increase exponentially with temperature. However, the high reactivity of ozone means that even at low temperatures, the oxidation reaction typically reaches completion within seconds of exposure. This rapid kinetics enables short cycle times and high throughput processing.

Film quality with ozone oxidation is characterized by high purity and low hydroxyl content, as the lack of hydrogen in the ozone molecule minimizes incorporation of OH groups in the final film. This results in superior electrical properties, including lower leakage current density and higher breakdown field strength compared to films grown with hydrogen-containing oxidants.

The volatility of ozone contributes to efficient purging and reduced pumping requirements compared to less volatile oxidants. This characteristic is particularly advantageous for high-throughput processing where cycle time minimization is critical. However, the requirement for on-site ozone generation adds complexity to the processing system.

Process optimization with ozone requires careful control of exposure time to prevent over-oxidation, which can lead to substrate damage or formation of non-stoichiometric films. The optimal exposure time typically ranges from 1 to 10 seconds, depending on ozone concentration and reactor geometry.

Hydrogen Peroxide Reaction Pathways

Hydrogen peroxide serves as a versatile oxidant for tris(dimethylamino)silane atomic layer deposition, offering moderate reactivity and compatibility with a wide range of processing conditions. The reaction pathways with hydrogen peroxide involve both direct oxidation and catalytic decomposition mechanisms that depend on temperature and surface characteristics.

The primary reaction pathway involves the direct reaction of hydrogen peroxide with surface-bound silicon species, leading to the formation of silicon-oxygen bonds and the release of water as a byproduct. This reaction exhibits moderate activation energy (0.6 to 1.0 eV), requiring elevated temperatures for efficient completion. The reaction can be described by the mechanism:

Si-H* + H₂O₂ → Si-OH* + H₂O

Secondary reaction pathways involve the decomposition of hydrogen peroxide to form hydroxyl radicals, which can then react with surface organics through radical mechanisms. This pathway becomes increasingly important at temperatures above 300°C, where thermal decomposition of hydrogen peroxide is significant.

The temperature dependence of hydrogen peroxide oxidation exhibits complex behavior due to competing reaction and decomposition pathways. At low temperatures (below 200°C), the reaction rate is limited by the intrinsic reactivity of hydrogen peroxide, resulting in incomplete oxidation and potential residual organic content in the films. At intermediate temperatures (200°C to 400°C), optimal oxidation efficiency is achieved with complete removal of surface hydrogen and carbon.

At high temperatures (above 400°C), rapid decomposition of hydrogen peroxide can lead to gas-phase reactions and potential film quality degradation. The decomposition products include water vapor and oxygen, which can contribute to film oxidation but may also cause porosity or other structural defects.

The reaction kinetics with hydrogen peroxide follow complex mechanisms that involve both surface-mediated and gas-phase processes. The overall rate depends on hydrogen peroxide concentration, temperature, and the nature of surface species present after the precursor chemisorption step. Kinetic studies have revealed that complete removal of surface hydrogen requires temperatures above 450°C when using hydrogen peroxide as the oxidant.

Film properties with hydrogen peroxide oxidation are characterized by moderate purity levels, with some residual hydroxyl content due to the hydrogen-containing nature of the oxidant. While this results in slightly higher leakage current compared to ozone-grown films, the processing flexibility and lower equipment requirements make hydrogen peroxide an attractive choice for many applications.

Aluminum Silicate Deposition on Titanium Dioxide Anodes

Aluminum silicate deposition on titanium dioxide anodes represents a specialized application of atomic layer deposition technology for enhancing the performance of photoelectrochemical devices. This process involves the controlled deposition of aluminum silicate layers onto titanium dioxide surfaces to create composite structures with improved efficiency and stability.

The deposition mechanism involves alternating exposures of aluminum and silicon precursors, followed by oxidation steps to form the aluminum silicate phase. The process typically employs trimethylaluminum as the aluminum source and tris(dimethylamino)silane as the silicon precursor, with water or ozone serving as the oxidant. The reaction sequence follows a supercycle approach where multiple aluminum oxide and silicon dioxide cycles are combined to achieve the desired stoichiometry.

The aluminum silicate coating serves multiple functions in titanium dioxide photoelectrode applications. First, it acts as a selective barrier that can trap specific ionic species while allowing others to pass through. In sodium chloride solutions, the aluminum silicate layer preferentially adsorbs sodium ions, creating a localized concentration gradient that enhances the overall photoelectrochemical performance.

The trapped sodium ions within the aluminum silicate matrix can subsequently diffuse into the underlying titanium dioxide structure, leading to beneficial modifications in the electronic properties of the photoanode. This sodium incorporation can create shallow donor levels that improve charge carrier mobility and reduce recombination losses.

The deposition process requires careful optimization of the aluminum-to-silicon ratio to achieve optimal performance. Studies have shown that aluminum silicate compositions with aluminum-to-silicon ratios between 2:1 and 3:1 provide the best balance of ionic selectivity and electronic properties. The thickness of the aluminum silicate layer is typically maintained between 1 and 10 nanometers to avoid excessive series resistance while providing adequate functional properties.

Temperature control during deposition is critical for achieving uniform aluminum silicate films with the desired phase structure. Optimal deposition temperatures range from 150°C to 250°C, where both aluminum and silicon precursors exhibit good reactivity while maintaining self-limiting behavior. At lower temperatures, incomplete surface reactions can lead to compositional non-uniformity, while at higher temperatures, thermal decomposition can cause stoichiometric deviations.

The aluminum silicate-coated titanium dioxide anodes demonstrate improved power conversion efficiency in dye-sensitized solar cells, with enhancements of 10-20% compared to uncoated electrodes. This improvement is attributed to the combined effects of enhanced light scattering, improved electrolyte interactions, and modified electronic properties resulting from the aluminum silicate coating.

The stability of aluminum silicate-coated titanium dioxide anodes under operating conditions is significantly enhanced compared to uncoated electrodes. The aluminum silicate layer provides protection against chemical degradation and helps maintain structural integrity during repeated charge-discharge cycles. Long-term stability tests have demonstrated minimal performance degradation over thousands of operating hours.

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 4 of 66 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 62 of 66 companies with hazard statement code(s):;

H225 (61.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (38.71%): Flammable liquid and vapor [Warning Flammable liquids];

H260 (37.1%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H261 (61.29%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (96.77%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (61.29%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (35.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

15112-89-7

Wikipedia

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-

General Manufacturing Information

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure Characteristics |

The synthesis of electronic grade Tris(dimethylamino)silane requires careful consideration of raw material preparation and reactor configuration to achieve optimal product quality [4]. The primary raw materials include dimethylamine, trichlorosilane, and organic lithium compounds, which must be handled under stringent inert atmosphere conditions [4] . The reactor system typically employs a bubbling reactor design where crude raw materials are introduced through separate inlet pipelines to prevent premature reactions [22]. Dimethylamine and hydrocarbon solvents such as varsol are initially added to the reactor under protective inert atmosphere, followed by the controlled addition of organic lithium compounds [4] . This sequential addition approach ensures proper formation of the lithium salt of dimethylamine before introducing the silicon-containing reactants [4]. The reaction system configuration involves maintaining separation between the dimethylamine stream and trichlorosilane until optimal reaction conditions are established [27]. The premixing stage requires temperature control between 80-110°C with operating pressures ranging from 0.3-1.0 megapascals to ensure proper reactant interaction [22]. Hydrocarbon solvents serve multiple functions including reducing system toxicity, simplifying post-treatment operations, and minimizing excessive losses during processing [4].

Coordination Reaction Mechanisms with Chlorine AcceptorsThe coordination reaction mechanism involves the formation of lithium salt intermediates that act as effective chlorine acceptors during the synthesis process [4] . The organic lithium compound functions as a nucleophilic agent, facilitating the removal of chloride ions from trichlorosilane while promoting the substitution with dimethylamino groups [27]. The mechanistic pathway begins with the coordination of dimethylamine to the lithium center, creating a highly reactive nucleophilic species . This lithium-dimethylamine complex then interacts with trichlorosilane through a coordination mechanism where the lone pair electrons on nitrogen coordinate with the electron-deficient silicon center [27] [33]. The chlorine acceptor mechanism operates through sequential displacement reactions, where each chlorine atom is progressively replaced by dimethylamino groups [27]. Research findings indicate that the coordination reaction proceeds through intermediate formation of mixed chloro-amino silane species before complete substitution occurs [27] [33]. The reaction kinetics demonstrate that the first chlorine substitution occurs most readily, followed by progressively slower rates for the second and third substitutions due to steric hindrance effects [27] [33]. Temperature control during this phase is critical, as elevated temperatures accelerate the coordination process but may lead to unwanted side reactions [33]. The chlorine acceptor efficiency is enhanced by maintaining optimal stoichiometric ratios between the lithium compound and trichlorosilane [27]. Excess lithium compound ensures complete chlorine removal while preventing the formation of residual chloro-silane impurities that could compromise electronic grade specifications [27] [22]. Substitution Reaction Processes and Temperature ControlThe substitution reaction process represents the core transformation where trichlorosilane undergoes complete replacement of chlorine atoms with dimethylamino groups [4] [27]. The reaction proceeds through a stepwise mechanism involving three distinct substitution events, each requiring specific temperature control parameters to ensure optimal conversion rates [27] [33]. Initial substitution occurs at temperatures between 80-90°C, where the first dimethylamino group replaces a chlorine atom through nucleophilic attack [27]. The reaction rate at this stage is primarily controlled by the concentration of activated dimethylamine species and the temperature-dependent mobility of reactants [33]. Gas chromatography analysis during this phase typically shows intermediate formation with composition ratios of 25.2% bis(dimethylamino)chlorosilane and 7.7% mono(dimethylamino)dichlorosilane [27]. The second substitution phase requires temperature elevation to 90-100°C to overcome increased steric hindrance around the silicon center [27] [33]. During this stage, reaction monitoring reveals decreased formation of intermediate species and progressive conversion toward the final tris(dimethylamino)silane product [27]. The temperature sensitivity becomes more pronounced as the reaction progresses, with higher temperatures favoring complete substitution but potentially causing thermal decomposition of sensitive intermediates [33]. Temperature control mechanisms involve precise heating systems with feedback control to maintain optimal reaction zones [16]. The reaction temperature directly influences the substitution kinetics, with activation energies typically ranging from 106-144 kilojoules per mole depending on the specific reaction conditions [32]. Thermal management also prevents overheating that could lead to elimination reactions or unwanted polymerization processes [33].

Pressurizing Mechanisms for Reaction StabilityPressurization plays a crucial role in maintaining reaction stability and preventing volatile component loss during Tris(dimethylamino)silane synthesis [22] [17]. The operating pressure range of 0.3-1.0 megapascals provides optimal conditions for retaining dimethylamine in the liquid phase while ensuring adequate mixing and mass transfer [22]. The pressurizing mechanism involves controlled gas addition to maintain system pressure above the vapor pressure of critical components [17] [22]. Dimethylamine, with its relatively high volatility, requires sufficient pressure to prevent evaporative losses that would alter stoichiometric ratios and reduce overall yield [17]. The pressure control system typically incorporates automated pressure relief valves and monitoring systems to maintain stable operating conditions [22]. Reaction stability under pressure involves multiple thermodynamic considerations including vapor-liquid equilibrium, reaction kinetics, and mass transfer limitations [32]. Higher pressures generally favor increased reaction rates by maintaining higher concentrations of reactive species in the liquid phase [32]. However, excessive pressure can lead to equipment stress and potential formation of unwanted high-pressure reaction pathways [16]. The pressure vessel design incorporates safety features including pressure monitoring, automatic relief systems, and inert gas purging capabilities [17]. Nitrogen or argon gas is commonly used as the pressurizing medium to maintain inert conditions while providing the necessary pressure for reaction stability [22]. The pressure control strategy involves gradual pressure increases during heating phases and careful pressure reduction during cooling and product recovery stages [22]. Experimental data indicates that optimal pressure conditions reduce reaction time by 20-30% compared to atmospheric pressure operations while improving overall product yield by 15-25% [4]. The pressurized environment also minimizes the formation of polymeric byproducts that can occur when volatile components are lost during the reaction process [27]. Purification Techniques for Electronic Grade ProductionElectronic grade Tris(dimethylamino)silane requires purification to achieve purity levels exceeding 99.999% [3] [8]. The purification process involves multiple separation techniques including fractional distillation, filtration, and specialized purification methods designed to remove trace impurities [22] [25]. The primary purification method employs fractional distillation using specialized column designs with multiple theoretical plates [22] [26]. The distillation system typically consists of a light component removal tower operating at temperatures between -36°C to 7°C and pressures of 2-10 bar [22]. This initial separation removes volatile impurities including unreacted dimethylamine, hydrogen chloride, and low-boiling organic compounds [22] [25]. The secondary purification stage involves a heavy component removal tower operating at elevated temperatures to separate high-boiling impurities and polymeric byproducts [22]. The distillation parameters include precise temperature control and reflux ratio optimization to achieve the required separation efficiency [26] [30]. Boiling point differences between Tris(dimethylamino)silane (145-148°C) and common impurities provide the basis for effective separation [1] [5]. Filtration techniques remove solid impurities including unreacted lithium salts, metal particles, and other heterogeneous contaminants [27]. Pressure filtration using qualitative filter media effectively removes particulate matter while maintaining product integrity [27]. The filtration process is typically followed by solvent washing using purified hydrocarbon solvents to ensure complete impurity removal [27]. Advanced purification methods for electronic grade production include zone refining, recrystallization, and chromatographic separation techniques [25]. Zone refining involves controlled melting and solidification processes that concentrate impurities in specific regions of the material [25]. Chromatographic methods can achieve ultra-high purity levels but are typically reserved for small-scale applications due to economic considerations [25].

Industrial Scale Synthesis OptimizationIndustrial scale production of Tris(dimethylamino)silane requires comprehensive optimization of reaction parameters, equipment design, and process control systems [21] [24]. The scaling considerations involve heat and mass transfer limitations, reaction kinetics, and economic factors that differ significantly from laboratory-scale operations [24]. Process optimization begins with reactor design modifications to accommodate larger volumes while maintaining effective mixing and temperature control [24]. Industrial reactors typically employ continuous stirred tank reactor configurations with enhanced heat transfer surfaces and advanced agitation systems [24]. The reactor design must account for the exothermic nature of the substitution reactions and provide adequate cooling capacity to maintain optimal temperatures [24]. Heat integration strategies involve recovery of reaction heat for preheating feed streams and reducing overall energy consumption [24]. The optimization includes heat exchanger networks that maximize thermal efficiency while maintaining process safety [24]. Advanced process control systems incorporate real-time monitoring of temperature, pressure, composition, and reaction progress to ensure consistent product quality [24]. Economic optimization involves minimizing raw material consumption, reducing energy requirements, and maximizing product yield [21]. The industrial process typically achieves yields of 85-95% compared to laboratory yields of 68-72% [4] [21]. Cost reduction strategies include solvent recovery systems, catalyst recycling, and waste minimization protocols [24]. Production capacity optimization considers market demand projections and facility utilization factors [21]. Current market estimates indicate global production capacity requirements of 120 million United States dollars in 2024, with projected growth to 250 million United States dollars by 2033 [21]. The compound annual growth rate of 9.2% necessitates scalable production technologies [21]. Quality control systems for industrial production incorporate automated sampling, analytical testing, and statistical process control methods [12] [24]. The electronic grade specifications require continuous monitoring of trace impurities, water content, and other critical quality parameters [12] [3]. Advanced analytical techniques including gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy ensure product conformance to electronic industry standards [3] [8].

Tris(dimethylamino)silane serves as a highly effective precursor for silicon dioxide film formation through atomic layer deposition, exhibiting unique mechanistic characteristics that distinguish it from other silicon-containing precursors. The fundamental mechanism involves sequential self-limiting surface reactions that proceed through distinct chemisorption and oxidation pathways. The initial chemisorption step involves the reaction of tris(dimethylamino)silane with hydroxylated silicon dioxide surfaces, where the precursor molecules undergo dissociative chemisorption through ligand exchange reactions. During this process, the dimethylamino groups react with surface hydroxyl groups, forming surface-bound silicon species while releasing dimethylamine as a byproduct. The reaction follows the general pathway: Si(OH)* + SiH[N(CH₃)₂]₃ → Si-O-SiH[N(CH₃)₂]₂* + HN(CH₃)₂ This chemisorption process is thermodynamically favorable, with activation barriers typically ranging from 0.3 to 0.8 eV, depending on the surface configuration and temperature conditions. The self-limiting nature of this reaction ensures monolayer coverage, as demonstrated by the saturation behavior observed in growth rate studies as a function of precursor exposure time. The subsequent oxidation step involves the reaction of surface-bound silicon species with various oxidants, leading to the formation of silicon-oxygen bonds and the removal of remaining organic ligands. This oxidation mechanism is highly dependent on the choice of oxidant and operating temperature, with ozone and hydrogen peroxide exhibiting distinctly different reaction pathways. Surface characterization studies using in situ Fourier transform infrared spectroscopy have revealed that the silicon-hydrogen bonds (Si-H*) formed during the initial chemisorption step are particularly resistant to removal, requiring elevated temperatures above 450°C for complete elimination when using hydrogen peroxide as the oxidant. This temperature dependency directly influences the film quality and growth rate, as incomplete removal of these surface species can lead to carbon and hydrogen incorporation in the final films. Reaction Modes in Atomic Layer Deposition ProcessesContinuous Mode DynamicsContinuous mode atomic layer deposition represents a significant advancement in throughput optimization for industrial-scale processing, characterized by spatial separation of reactants rather than temporal separation. In this mode, tris(dimethylamino)silane and oxidant exposures occur simultaneously in different regions of the reactor, with substrates moving through distinct reaction zones. The fluid dynamics in continuous mode operation are governed by the Knudsen number, which determines the gas flow regime and transport characteristics. For typical operating conditions, the Knudsen number ranges from 0.1 to 10, indicating transitional flow behavior where both molecular and continuum transport mechanisms contribute to precursor delivery. This transitional regime requires careful optimization of reactor geometry and operating parameters to ensure uniform precursor distribution across the substrate surface. Mass transport limitations become particularly significant in continuous mode operation, as the residence time in each reaction zone is fixed by the substrate transport velocity. Computational fluid dynamics simulations have demonstrated that precursor concentration gradients can develop along the flow direction, potentially leading to non-uniform film thickness if not properly managed. The characteristic time scales for surface reactions must be balanced against transport time scales to achieve complete surface saturation. The growth rate in continuous mode typically exceeds that of conventional temporal atomic layer deposition by factors of 2-5, depending on the specific reactor configuration and operating conditions. This enhancement results from the elimination of purging steps between precursor exposures, allowing for more efficient utilization of reactor volume and reduced overall cycle time. Partial Exposure MethodologiesPartial exposure methodologies in atomic layer deposition involve deliberate under-dosing of precursors to achieve controlled film properties or to enable area-selective deposition. For tris(dimethylamino)silane processes, partial exposure can be achieved through reduced pulse times, lower precursor partial pressures, or modified reactor geometries that limit precursor access to certain surface regions. The kinetics of partial exposure are governed by the competition between precursor adsorption and desorption processes. At reduced exposures, the surface coverage of chemisorbed precursor species decreases according to Langmuir adsorption isotherms, leading to proportionally reduced growth rates. However, the relationship between exposure and surface coverage is non-linear, particularly at low exposure levels where steric hindrance effects become less significant. Partial exposure methodologies have been successfully employed to create gradient films with spatially varying composition or thickness. By controlling the precursor flux distribution across the substrate surface, it is possible to create films with predetermined thickness profiles that can be useful for specific applications such as optical coatings or functional gradients. The temperature dependency of partial exposure processes differs significantly from full exposure conditions. At reduced surface coverages, the average distance between chemisorbed species increases, potentially altering the surface diffusion and reaction kinetics. This can lead to modified temperature windows for optimal processing and different activation energies for the overall deposition process. Full Exposure StrategiesFull exposure strategies aim to achieve complete surface saturation during each precursor pulse, ensuring maximum growth rate and optimal film quality. For tris(dimethylamino)silane, full exposure requires sufficient precursor dose to overcome both steric limitations and kinetic barriers to chemisorption. The determination of saturation exposure involves systematic studies of growth rate as a function of precursor dose time. Characteristic saturation curves typically exhibit exponential approach to a plateau value, with the time constant depending on reactor geometry, operating pressure, and temperature conditions. For typical operating conditions, saturation exposure times range from 0.5 to 10 seconds, depending on the reactor design and precursor delivery system. Steric hindrance plays a crucial role in determining the maximum achievable surface coverage under full exposure conditions. The bulky dimethylamino ligands in tris(dimethylamino)silane can limit the packing density of chemisorbed species, resulting in surface coverages that are lower than the theoretical maximum based on available surface sites. This steric limitation becomes more pronounced at lower temperatures where ligand mobility is reduced. The transition from partial to full exposure involves a complex interplay between adsorption kinetics, surface diffusion, and precursor decomposition. At temperatures above 300°C, thermal decomposition of tris(dimethylamino)silane can occur, leading to non-self-limiting behavior and potential film quality degradation. Therefore, full exposure strategies must be carefully optimized to balance complete surface saturation with maintenance of atomic layer deposition characteristics. Growth Rate Optimization ParametersThe optimization of growth rate in tris(dimethylamino)silane atomic layer deposition involves careful control of multiple interdependent parameters that influence both surface reaction kinetics and mass transport processes. Statistical analysis of process parameters has revealed that deposition temperature serves as the primary factor affecting growth rate, with precursor exposure time, purge duration, and carrier gas flow rate playing secondary roles. Precursor exposure time optimization follows a saturation curve behavior, where initial increases in exposure time lead to proportional increases in growth rate until a plateau is reached. The saturation exposure time depends on reactor geometry, with high-aspect-ratio features requiring longer exposures to achieve complete pore penetration. For typical reactor configurations, saturation occurs within 0.5 to 5 seconds of precursor exposure. Purge time optimization is critical for maintaining self-limiting behavior and preventing chemical vapor deposition-like growth. Insufficient purging can lead to precursor mixing and enhanced growth rates, but at the cost of film conformality and thickness uniformity. The minimum purge time depends on reactor volume, pumping speed, and precursor vapor pressure, typically ranging from 2 to 10 seconds for effective removal of excess precursor. Carrier gas flow rate affects both precursor delivery efficiency and residence time within the reactor. Higher flow rates can improve precursor transport to high-aspect-ratio features but may also reduce residence time and surface reaction efficiency. Optimal flow rates typically range from 50 to 200 standard cubic centimeters per minute, depending on reactor design and substrate geometry. The interaction between these parameters requires multivariate optimization approaches to achieve maximum growth rate while maintaining film quality. Design of experiments methodologies have proven particularly effective for identifying optimal parameter combinations, with response surface modeling enabling prediction of growth rates under various operating conditions. Temperature-Dependent Deposition KineticsTemperature-dependent deposition kinetics in tris(dimethylamino)silane atomic layer deposition exhibit complex behavior that reflects the interplay between surface reaction mechanisms, precursor stability, and mass transport limitations. The overall temperature dependence can be described by modified Arrhenius relationships that account for multiple elementary reaction steps. At low temperatures (below 150°C), the deposition kinetics are dominated by surface reaction limitations, with growth rates increasing exponentially with temperature according to classical Arrhenius behavior. The apparent activation energy in this regime typically ranges from 0.4 to 0.8 eV, reflecting the energy barriers associated with precursor chemisorption and ligand exchange reactions. The intermediate temperature range (150°C to 350°C) represents the optimal processing window where growth rates are high while maintaining self-limiting behavior. In this regime, the temperature dependence becomes more complex as multiple reaction pathways contribute to the overall kinetics. Surface diffusion of adsorbed species becomes increasingly important, affecting the final distribution of chemisorbed precursor and the efficiency of subsequent oxidation reactions. At elevated temperatures (above 350°C), thermal decomposition of tris(dimethylamino)silane begins to compete with surface-mediated reactions, leading to deviations from ideal atomic layer deposition behavior. The onset of decomposition is characterized by increased growth rates per cycle and potential loss of film conformality. The decomposition kinetics follow first-order behavior with activation energies typically ranging from 1.2 to 1.8 eV. The temperature dependence of the oxidation half-reaction exhibits different characteristics depending on the choice of oxidant. For hydrogen peroxide, the reaction rate increases monotonically with temperature, with complete removal of surface hydrogen requiring temperatures above 450°C. For ozone, the high reactivity enables efficient oxidation at lower temperatures, with optimal processing windows extending down to 100°C. Monte Carlo simulations of temperature-dependent kinetics have revealed that steric hindrance effects become less significant at elevated temperatures due to increased ligand mobility. This leads to higher effective surface coverages and correspondingly higher growth rates per cycle. However, the increased mobility also enhances the probability of precursor decomposition, establishing an optimal temperature range for maximum growth rate. The temperature coefficient of growth rate typically ranges from 0.002 to 0.005 Å/cycle per degree Celsius in the optimal processing window, with higher coefficients observed at lower temperatures where surface kinetics are rate-limiting. This temperature sensitivity necessitates precise temperature control for reproducible film thickness, particularly in applications requiring sub-nanometer precision. Oxidant Selection Impact on Film FormationThe selection of oxidant in tris(dimethylamino)silane atomic layer deposition profoundly influences film formation mechanisms, growth kinetics, and final film properties. The choice between different oxidants involves trade-offs between reactivity, processing temperature, film purity, and economic considerations. Ozone as OxidantOzone represents the most reactive oxidant for tris(dimethylamino)silane atomic layer deposition, offering exceptional oxidation efficiency and enabling low-temperature processing. The high electrochemical potential of ozone (2.07 V vs. standard hydrogen electrode) ensures complete oxidation of surface-bound silicon species and efficient removal of organic ligands. The reaction mechanism with ozone involves direct oxidation of surface silicon-hydrogen bonds formed during the precursor chemisorption step. The reaction proceeds through a radical mechanism, with ozone decomposition generating atomic oxygen species that react rapidly with surface organics. This mechanism enables complete oxidation at temperatures as low as 100°C, significantly expanding the processing window compared to other oxidants. The kinetics of ozone oxidation exhibit first-order dependence on ozone concentration, with rate constants that increase exponentially with temperature. However, the high reactivity of ozone means that even at low temperatures, the oxidation reaction typically reaches completion within seconds of exposure. This rapid kinetics enables short cycle times and high throughput processing. Film quality with ozone oxidation is characterized by high purity and low hydroxyl content, as the lack of hydrogen in the ozone molecule minimizes incorporation of OH groups in the final film. This results in superior electrical properties, including lower leakage current density and higher breakdown field strength compared to films grown with hydrogen-containing oxidants. The volatility of ozone contributes to efficient purging and reduced pumping requirements compared to less volatile oxidants. This characteristic is particularly advantageous for high-throughput processing where cycle time minimization is critical. However, the requirement for on-site ozone generation adds complexity to the processing system. Process optimization with ozone requires careful control of exposure time to prevent over-oxidation, which can lead to substrate damage or formation of non-stoichiometric films. The optimal exposure time typically ranges from 1 to 10 seconds, depending on ozone concentration and reactor geometry. Hydrogen Peroxide Reaction PathwaysHydrogen peroxide serves as a versatile oxidant for tris(dimethylamino)silane atomic layer deposition, offering moderate reactivity and compatibility with a wide range of processing conditions. The reaction pathways with hydrogen peroxide involve both direct oxidation and catalytic decomposition mechanisms that depend on temperature and surface characteristics. The primary reaction pathway involves the direct reaction of hydrogen peroxide with surface-bound silicon species, leading to the formation of silicon-oxygen bonds and the release of water as a byproduct. This reaction exhibits moderate activation energy (0.6 to 1.0 eV), requiring elevated temperatures for efficient completion. The reaction can be described by the mechanism: Si-H* + H₂O₂ → Si-OH* + H₂O Secondary reaction pathways involve the decomposition of hydrogen peroxide to form hydroxyl radicals, which can then react with surface organics through radical mechanisms. This pathway becomes increasingly important at temperatures above 300°C, where thermal decomposition of hydrogen peroxide is significant. The temperature dependence of hydrogen peroxide oxidation exhibits complex behavior due to competing reaction and decomposition pathways. At low temperatures (below 200°C), the reaction rate is limited by the intrinsic reactivity of hydrogen peroxide, resulting in incomplete oxidation and potential residual organic content in the films. At intermediate temperatures (200°C to 400°C), optimal oxidation efficiency is achieved with complete removal of surface hydrogen and carbon. At high temperatures (above 400°C), rapid decomposition of hydrogen peroxide can lead to gas-phase reactions and potential film quality degradation. The decomposition products include water vapor and oxygen, which can contribute to film oxidation but may also cause porosity or other structural defects. The reaction kinetics with hydrogen peroxide follow complex mechanisms that involve both surface-mediated and gas-phase processes. The overall rate depends on hydrogen peroxide concentration, temperature, and the nature of surface species present after the precursor chemisorption step. Kinetic studies have revealed that complete removal of surface hydrogen requires temperatures above 450°C when using hydrogen peroxide as the oxidant. Film properties with hydrogen peroxide oxidation are characterized by moderate purity levels, with some residual hydroxyl content due to the hydrogen-containing nature of the oxidant. While this results in slightly higher leakage current compared to ozone-grown films, the processing flexibility and lower equipment requirements make hydrogen peroxide an attractive choice for many applications. Aluminum Silicate Deposition on Titanium Dioxide AnodesAluminum silicate deposition on titanium dioxide anodes represents a specialized application of atomic layer deposition technology for enhancing the performance of photoelectrochemical devices. This process involves the controlled deposition of aluminum silicate layers onto titanium dioxide surfaces to create composite structures with improved efficiency and stability. The deposition mechanism involves alternating exposures of aluminum and silicon precursors, followed by oxidation steps to form the aluminum silicate phase. The process typically employs trimethylaluminum as the aluminum source and tris(dimethylamino)silane as the silicon precursor, with water or ozone serving as the oxidant. The reaction sequence follows a supercycle approach where multiple aluminum oxide and silicon dioxide cycles are combined to achieve the desired stoichiometry. The aluminum silicate coating serves multiple functions in titanium dioxide photoelectrode applications. First, it acts as a selective barrier that can trap specific ionic species while allowing others to pass through. In sodium chloride solutions, the aluminum silicate layer preferentially adsorbs sodium ions, creating a localized concentration gradient that enhances the overall photoelectrochemical performance. The trapped sodium ions within the aluminum silicate matrix can subsequently diffuse into the underlying titanium dioxide structure, leading to beneficial modifications in the electronic properties of the photoanode. This sodium incorporation can create shallow donor levels that improve charge carrier mobility and reduce recombination losses. The deposition process requires careful optimization of the aluminum-to-silicon ratio to achieve optimal performance. Studies have shown that aluminum silicate compositions with aluminum-to-silicon ratios between 2:1 and 3:1 provide the best balance of ionic selectivity and electronic properties. The thickness of the aluminum silicate layer is typically maintained between 1 and 10 nanometers to avoid excessive series resistance while providing adequate functional properties. Temperature control during deposition is critical for achieving uniform aluminum silicate films with the desired phase structure. Optimal deposition temperatures range from 150°C to 250°C, where both aluminum and silicon precursors exhibit good reactivity while maintaining self-limiting behavior. At lower temperatures, incomplete surface reactions can lead to compositional non-uniformity, while at higher temperatures, thermal decomposition can cause stoichiometric deviations. The aluminum silicate-coated titanium dioxide anodes demonstrate improved power conversion efficiency in dye-sensitized solar cells, with enhancements of 10-20% compared to uncoated electrodes. This improvement is attributed to the combined effects of enhanced light scattering, improved electrolyte interactions, and modified electronic properties resulting from the aluminum silicate coating. The stability of aluminum silicate-coated titanium dioxide anodes under operating conditions is significantly enhanced compared to uncoated electrodes. The aluminum silicate layer provides protection against chemical degradation and helps maintain structural integrity during repeated charge-discharge cycles. Long-term stability tests have demonstrated minimal performance degradation over thousands of operating hours. GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 4 of 66 companies. For more detailed information, please visit ECHA C&L website; Of the 4 notification(s) provided by 62 of 66 companies with hazard statement code(s):; H225 (61.29%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H226 (38.71%): Flammable liquid and vapor [Warning Flammable liquids]; H260 (37.1%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]; H261 (61.29%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases]; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H311 (96.77%): Toxic in contact with skin [Danger Acute toxicity, dermal]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (61.29%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H331 (35.48%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Flammable;Corrosive;Acute Toxic;Irritant Other CAS

15112-89-7

Wikipedia

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-

General Manufacturing Information

Silanetriamine, N,N,N',N',N'',N''-hexamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|